molecular formula C15H13BrO2 B15343943 [3-(Bromomethyl)phenyl](2-methoxyphenyl)methanone CAS No. 22071-34-7

[3-(Bromomethyl)phenyl](2-methoxyphenyl)methanone

Cat. No.: B15343943
CAS No.: 22071-34-7
M. Wt: 305.17 g/mol
InChI Key: SIPAVUZKWWOLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-2-methoxybenzophenone is an organic compound with the molecular formula C15H13BrO2 It is a derivative of benzophenone, where the benzene ring is substituted with a bromomethyl group at the third position and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-methoxybenzophenone typically involves the bromination of 2-methoxybenzophenone. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 3-(Bromomethyl)-2-methoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The bromination reaction is followed by purification steps such as recrystallization or column chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-methoxybenzophenone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group of the benzophenone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

    Nucleophilic Substitution: Formation of substituted benzophenone derivatives.

    Oxidation: Formation of 3-(Bromomethyl)-2-formylbenzophenone.

    Reduction: Formation of 3-(Bromomethyl)-2-methoxybenzhydrol.

Scientific Research Applications

3-(Bromomethyl)-2-methoxybenzophenone is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: In the preparation of drug candidates and active pharmaceutical ingredients.

    Material Science: As a building block for the synthesis of polymers and advanced materials.

    Biological Studies: In the development of probes and ligands for studying biological processes.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-methoxybenzophenone depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group is converted to a carbonyl group, altering the electronic properties of the molecule. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-2-methoxybenzophenone: Similar structure with a chlorine atom instead of a bromine atom.

    3-(Bromomethyl)-4-methoxybenzophenone: Similar structure with the methoxy group at the fourth position.

    2-Methoxybenzophenone: Lacks the bromomethyl group.

Uniqueness

3-(Bromomethyl)-2-methoxybenzophenone is unique due to the presence of both a bromomethyl and a methoxy group on the benzophenone core. This combination of functional groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. The bromomethyl group provides a site for nucleophilic substitution, while the methoxy group can undergo oxidation or reduction, offering multiple pathways for chemical transformations.

Properties

CAS No.

22071-34-7

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

[3-(bromomethyl)phenyl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C15H13BrO2/c1-18-14-8-3-2-7-13(14)15(17)12-6-4-5-11(9-12)10-16/h2-9H,10H2,1H3

InChI Key

SIPAVUZKWWOLPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.